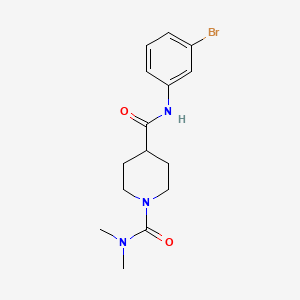
N~4~-(3-bromophenyl)-N~1~,N~1~-dimethylpiperidine-1,4-dicarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~4~-(3-bromophenyl)-N~1~,N~1~-dimethylpiperidine-1,4-dicarboxamide is a synthetic organic compound characterized by the presence of a bromophenyl group attached to a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N4-(3-bromophenyl)-N~1~,N~1~-dimethylpiperidine-1,4-dicarboxamide typically involves the reaction of 3-bromophenylamine with N,N-dimethylpiperidine-1,4-dicarboxylic acid chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N~4~-(3-bromophenyl)-N~1~,N~1~-dimethylpiperidine-1,4-dicarboxamide can undergo various chemical reactions, including:
Oxidation: The bromophenyl group can be oxidized to form corresponding bromophenyl ketones or carboxylic acids.
Reduction: The bromophenyl group can be reduced to form the corresponding phenyl derivatives.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and chromium trioxide (CrO~3~).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH~4~) or hydrogen gas (H~2~) in the presence of a palladium catalyst can be used.
Substitution: Nucleophiles such as sodium azide (NaN~3~) or thiourea can be used for substitution reactions.
Major Products Formed
Oxidation: Bromophenyl ketones or carboxylic acids.
Reduction: Phenyl derivatives.
Substitution: Azido or thiol-substituted derivatives.
Scientific Research Applications
N~4~-(3-bromophenyl)-N~1~,N~1~-dimethylpiperidine-1,4-dicarboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N4-(3-bromophenyl)-N~1~,N~1~-dimethylpiperidine-1,4-dicarboxamide involves its interaction with specific molecular targets. The bromophenyl group can interact with aromatic residues in proteins, while the piperidine ring can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
N-(4-bromophenyl)benzamide: Similar structure but lacks the piperidine ring.
4-(3-bromophenyl)-1,2,3,6-tetrahydropyridine: Contains a tetrahydropyridine ring instead of a piperidine ring.
3-bromophenylacetic acid: Contains a carboxylic acid group instead of the piperidine and dimethylamide groups.
Uniqueness
N~4~-(3-bromophenyl)-N~1~,N~1~-dimethylpiperidine-1,4-dicarboxamide is unique due to the combination of the bromophenyl group and the piperidine ring, which imparts specific chemical and biological properties
Properties
Molecular Formula |
C15H20BrN3O2 |
|---|---|
Molecular Weight |
354.24 g/mol |
IUPAC Name |
4-N-(3-bromophenyl)-1-N,1-N-dimethylpiperidine-1,4-dicarboxamide |
InChI |
InChI=1S/C15H20BrN3O2/c1-18(2)15(21)19-8-6-11(7-9-19)14(20)17-13-5-3-4-12(16)10-13/h3-5,10-11H,6-9H2,1-2H3,(H,17,20) |
InChI Key |
DGHPFCRBIFRAMZ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=O)N1CCC(CC1)C(=O)NC2=CC(=CC=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



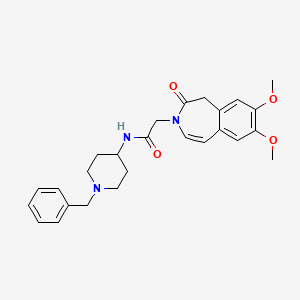
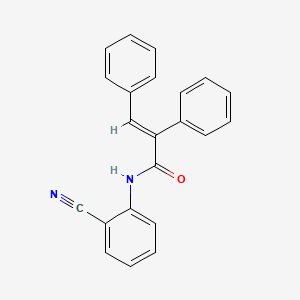
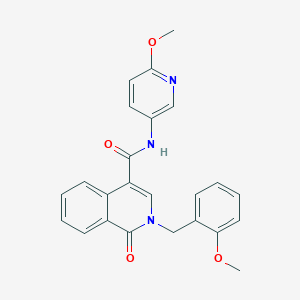
![4-(4-oxoquinazolin-3(4H)-yl)-N-[(2Z)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]butanamide](/img/structure/B11014833.png)
![2-chloro-5-methyl-N-[2-(phenylsulfanyl)ethyl]-1,3-thiazole-4-carboxamide](/img/structure/B11014842.png)
![N-[4-(acetylamino)phenyl]-1-[2-(4-fluorophenyl)ethyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B11014843.png)
![1-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-{2-[(2-methoxyethyl)amino]-2-oxoethyl}-5-oxopyrrolidine-3-carboxamide](/img/structure/B11014845.png)
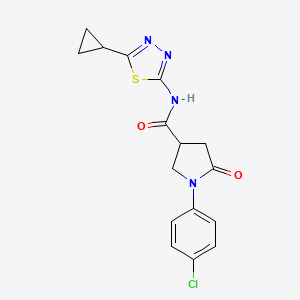
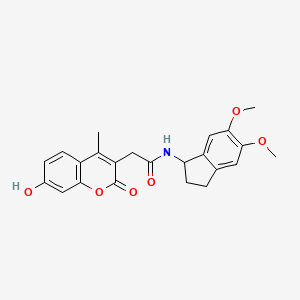
![N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-methyl-2-{[3-(thiophen-3-ylcarbonyl)-1-benzofuran-5-yl]oxy}acetamide](/img/structure/B11014851.png)
![N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-4,7-dimethoxy-1H-indole-2-carboxamide](/img/structure/B11014862.png)
![3-[({[2-(4-Chlorophenyl)-1,3-thiazol-4-yl]acetyl}amino)methyl]benzoic acid](/img/structure/B11014874.png)
![N-{[4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]carbonyl}-L-phenylalanine](/img/structure/B11014880.png)
